molecular formula C18H24N2O2 B2515648 N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)but-2-ynamide CAS No. 2411217-70-2

N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)but-2-ynamide

Cat. No.: B2515648
CAS No.: 2411217-70-2
M. Wt: 300.402
InChI Key: JPVZHPPSGQRPKP-UHFFFAOYSA-N
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Description

N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)but-2-ynamide is a complex organic compound with a unique structure that includes an oxane ring, a benzyl group, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)but-2-ynamide typically involves multiple steps. One common method begins with the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with an oxane derivative under specific conditions to introduce the oxane ring. The final step involves the addition of a but-2-ynamide group through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methylethanolamine
  • N-Benzyl-N-methyl-2-aminoethanol
  • N-Benzyl-N-methylethanolamine,90%

Uniqueness

N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)but-2-ynamide is unique due to its combination of an oxane ring and an alkyne functional group, which imparts distinct chemical properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-[[4-[benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-7-17(21)19-15-18(10-12-22-13-11-18)20(2)14-16-8-5-4-6-9-16/h4-6,8-9H,10-15H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVZHPPSGQRPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1(CCOCC1)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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